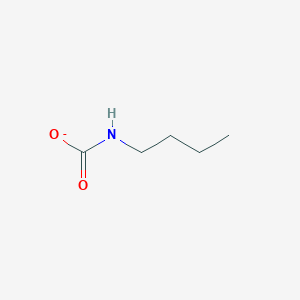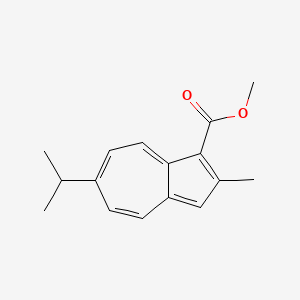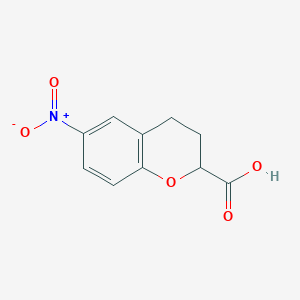
6-Nitrochromane-2-carboxylic acid
Overview
Description
6-Nitrochromane-2-carboxylic acid: is an organic compound that belongs to the class of chroman derivatives It features a chroman ring system substituted with a nitro group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrochromane-2-carboxylic acid can be achieved through several methods. One common approach involves the nitration of chroman-2-carboxylic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position of the chroman ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Nitrochromane-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid or other acid catalysts.
Major Products Formed:
Reduction: 6-Aminochroman-2-carboxylic acid.
Substitution: Various substituted chroman-2-carboxylic acid derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
6-Nitrochromane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Researchers use it to study the effects of nitro-substituted chroman derivatives on biological systems, including their potential as antioxidants or enzyme inhibitors.
Mechanism of Action
The mechanism of action of 6-Nitrochromane-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
6-Fluoro-chroman-2-carboxylic acid: This compound has a fluorine atom instead of a nitro group at the 6-position.
6-Bromochroman-2-carboxylic acid: This compound features a bromine atom at the 6-position and is synthesized using microwave-assisted processes.
Uniqueness: 6-Nitrochromane-2-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions and form reactive intermediates, making this compound valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
6-nitro-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO5/c12-10(13)9-3-1-6-5-7(11(14)15)2-4-8(6)16-9/h2,4-5,9H,1,3H2,(H,12,13) |
InChI Key |
ZFAWSUFYYPNQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])OC1C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
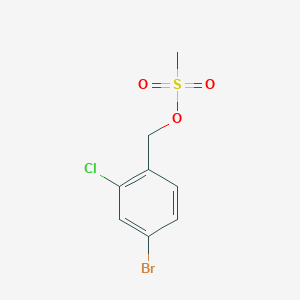
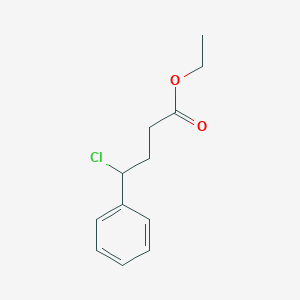

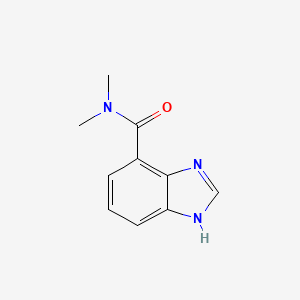
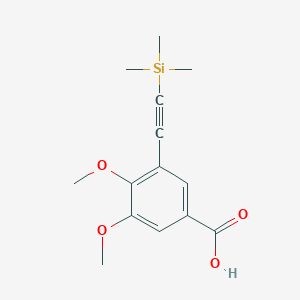
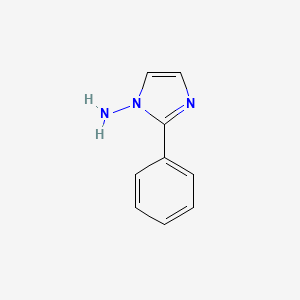
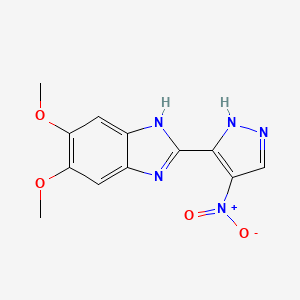
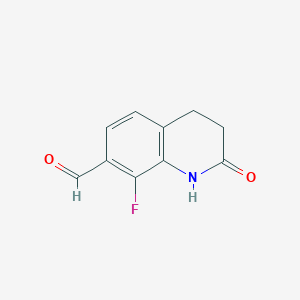
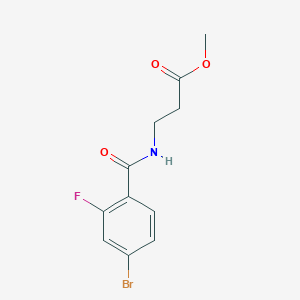
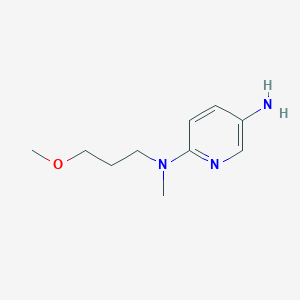
![1-Bromo-4-[2-(2-methylpropoxy)ethyl]benzene](/img/structure/B8559303.png)

